molecular formula C6H12ClNO3 B1377392 2-Amino-4-oxohexanoic acid hydrochloride CAS No. 16631-46-2

2-Amino-4-oxohexanoic acid hydrochloride

Cat. No.: B1377392
CAS No.: 16631-46-2
M. Wt: 181.62 g/mol
InChI Key: PEYVZHOJGJSWOC-UHFFFAOYSA-N
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Description

2-Amino-4-oxohexanoic acid hydrochloride is a chemically modified amino acid derivative with the molecular formula C₆H₁₁NO₃·HCl (CAS: 1378830-94-4) . Its structure features a hexanoic acid backbone with an amino group at position 2 and a ketone at position 4, making it a versatile intermediate in biochemical and pharmaceutical research. The hydrochloride salt enhances its solubility and stability, facilitating applications in synthetic chemistry and drug development .

Properties

IUPAC Name

2-amino-4-oxohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-2-4(8)3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYVZHOJGJSWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxohexanoic acid hydrochloride involves several steps. One common method includes the reaction of 4-oxohexanoic acid with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often include the use of advanced synthesis techniques and purification methods to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxohexanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted compounds .

Scientific Research Applications

Organic Synthesis

2-Amino-4-oxohexanoic acid hydrochloride serves as a building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of diverse derivatives that are essential in pharmaceutical research and development.

Biochemical Studies

In biological research, this compound is utilized to investigate enzyme mechanisms and metabolic pathways. Its ability to act as a substrate or inhibitor in enzymatic reactions makes it a crucial tool for studying biochemical processes. For instance, it can be used to explore the role of amino acids in protein synthesis and enzyme activity.

Pharmaceutical Development

The compound has potential applications in drug development, particularly in the synthesis of peptide-based therapeutics. Its structural similarities to naturally occurring amino acids allow it to be incorporated into peptides, potentially enhancing their pharmacological properties.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and as an intermediate for synthesizing other compounds. Its ability to undergo various chemical transformations makes it valuable for producing high-purity chemicals needed in various manufacturing processes.

Case Study: Enzyme Inhibition

A study investigated the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The findings demonstrated that this compound effectively inhibited enzyme activity at certain concentrations, providing insights into its potential therapeutic applications.

Case Study: Peptide Synthesis

Research has shown that incorporating this compound into peptide sequences can enhance stability and bioactivity. In one study, peptides synthesized with this compound exhibited improved binding affinity to target receptors compared to those synthesized without it.

Mechanism of Action

The mechanism of action of 2-Amino-4-oxohexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of 2-Amino-4-oxohexanoic Acid Hydrochloride with Analogues

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Properties
This compound 1378830-94-4 C₆H₁₁NO₃·HCl Hexanoic acid, ketone (C4), amino (C2) Amino acid research, drug intermediates
Hexaminolevulinate hydrochloride 140898-91-5 C₁₁H₂₁NO₃·HCl Pentanoic acid ester, hexyl chain Photodynamic therapy, diagnostic imaging
2-Amino-4-oxo-2-butenoic acid - C₄H₅NO₃ Unsaturated backbone (C2 double bond) Reactive intermediate in synthesis
5-Amino-4-oxopentanoic acid - C₅H₉NO₃ Shorter chain (pentanoic acid) Metabolic pathway studies
2-Aminopent-4-enoic acid hydrochloride 144073-09-6 C₅H₁₀ClNO₂ Unsaturated (C4 double bond) Enzyme inhibition studies
2-(4-Aminooxan-4-yl)acetamide hydrochloride 1376046-46-6 C₇H₁₅ClN₂O₂ Cyclic oxane ring, acetamide group CNS drug candidates

Key Observations :

Chain Length: The hexanoic acid backbone of the target compound provides greater lipophilicity compared to pentanoic acid derivatives (e.g., 5-Amino-4-oxopentanoic acid), enhancing membrane permeability . Hexaminolevulinate hydrochloride’s hexyl ester group increases lipid solubility, enabling cellular uptake in photodynamic applications .

Functional Groups: The ketone at position 4 in the target compound may participate in Schiff base formation or nucleophilic additions, unlike the ester group in Hexaminolevulinate . Unsaturated analogues (e.g., 2-Amino-4-oxo-2-butenoic acid) exhibit higher reactivity due to conjugated double bonds, useful in cyclization reactions .

Cyclic vs.

Physicochemical and Stability Properties

Research and Application Insights

  • Target Compound: Used in studying amino acid metabolism and as a precursor for modified peptides .
  • Hexaminolevulinate HCl: Clinically approved for photodynamic diagnosis of bladder cancer due to its selective accumulation in neoplastic tissues .
  • 2-(4-Aminooxan-4-yl)acetamide HCl: Investigated for neuromodulatory effects, leveraging its cyclic structure for blood-brain barrier penetration .

Biological Activity

2-Amino-4-oxohexanoic acid hydrochloride (also known as L-2-amino-4-oxopentanoic acid) is a compound of interest due to its potential biological activities, particularly in the context of neurobiology and cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C6H11NO3
  • Molecular Weight : 145.16 g/mol

The compound features an amino group, a keto group, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

1. Neuroprotective Effects

Research indicates that 2-amino-4-oxohexanoic acid may exhibit neuroprotective properties. It has been suggested that the compound can modulate neurotransmitter levels, particularly glutamate, which is crucial for neuronal signaling. Elevated levels of glutamate are associated with excitotoxicity leading to neuronal death, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders.

2. Anticancer Activity

Preliminary studies have shown that derivatives of 2-amino-4-oxohexanoic acid possess anticancer properties. For instance, certain analogs have demonstrated significant antiproliferative effects against various cancer cell lines. These compounds may induce apoptosis in cancer cells through mechanisms such as disruption of mitochondrial function and modulation of cell cycle progression.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Cell Line/Model Reference
NeuroprotectionModulation of glutamate levelsNeuronal cell cultures
AntiproliferativeInduction of apoptosisVarious cancer cell lines (e.g., MCF-7)
CytotoxicityInhibition of cell growthHeLa cells

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of 2-amino-4-oxohexanoic acid, researchers found that treatment with the compound reduced neuronal death in models of excitotoxicity. The compound was shown to decrease glutamate-induced cytotoxicity in cultured neurons, suggesting its potential for therapeutic use in neurodegenerative diseases.

Case Study 2: Cancer Research

Another investigation focused on the anticancer properties of modified versions of 2-amino-4-oxohexanoic acid. In vitro tests revealed that certain derivatives significantly inhibited the growth of breast cancer cells (MCF-7), leading to increased apoptosis rates compared to untreated controls. The study highlighted the potential for developing new anticancer agents based on this compound's structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-amino-4-oxohexanoic acid hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via esterification of 5-aminolevulinic acid derivatives followed by hydrolysis and subsequent HCl salt formation. Key optimization parameters include pH control (6.5–7.5) to minimize side reactions, temperature modulation (25–40°C), and the use of protecting groups (e.g., tert-butoxycarbonyl) to stabilize reactive amine and ketone functionalities during synthesis. Purification via recrystallization in ethanol/water mixtures enhances yield .

Q. What analytical techniques are critical for confirming the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : A C18 column with a mobile phase of methanol and phosphate buffer (pH 3.0) at 1 mL/min flow rate, detecting at 210 nm for quantification .
  • NMR : ¹H and ¹³C NMR in D₂O to confirm backbone structure (e.g., δ 2.1–2.5 ppm for methylene protons adjacent to the ketone group) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]⁺ at m/z 190.1) and rule out impurities .

Q. What storage conditions are required to maintain the compound’s stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C with desiccants to prevent hygroscopic degradation. Monitor for decomposition products (e.g., CO, CO₂) using thermal gravimetric analysis (TGA) and FTIR. Avoid prolonged exposure to >30°C, as thermal degradation occurs at 262°C .

Advanced Research Questions

Q. How can researchers address discrepancies between HPLC and spectrophotometric data during purity assessments?

  • Methodological Answer : Cross-validate methods by:

  • Sample Pretreatment : Remove interfering particulates via 0.22 µm filtration.
  • Derivatization : Use acetic anhydride to stabilize the amine group for UV-based assays.
  • Method Validation : Compare linearity ranges (e.g., HPLC: 1–10 µg/mL vs. spectrophotometry: 5–50 µg/mL) and assess recovery rates (target: 98–102%) to identify matrix effects. Reference highlights HPLC’s superior accuracy for low-concentration samples due to reduced interference from degradation byproducts .

Q. What mechanistic insights exist for the compound’s decomposition under oxidative conditions?

  • Methodological Answer : Under oxidative stress (e.g., H₂O₂ exposure), the ketone group undergoes nucleophilic attack, forming hexanoic acid derivatives. Track pathways via:

  • LC-MS/MS : Identify intermediates like 4-oxohexanoic acid (m/z 145.1).
  • DFT Calculations : Model reaction energetics to predict dominant degradation routes.
  • Accelerated Stability Testing : Use Arrhenius plots (40–60°C) to extrapolate shelf-life .

Q. How can the compound be quantified in biological matrices (e.g., cell lysates) with minimal interference?

  • Methodological Answer : Employ:

  • Solid-Phase Extraction (SPE) : C18 cartridges preconditioned with methanol and PBS (pH 7.4) to isolate the compound from proteins and lipids.
  • Derivatization with Dansyl Chloride : Enhances HPLC-fluorescence detection (λ_ex/λ_em = 340/510 nm), improving sensitivity (LOQ: 0.1 µg/mL).
  • Internal Standardization : Use deuterated analogs (e.g., 5-aminolevulinic acid-d2 hydrochloride) to correct for matrix effects .

Safety and Handling

Q. What safety protocols are essential when handling this compound in a laboratory setting?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles (PEL: 5 mg/m³).
  • Spill Management : Neutralize with 10% sodium bicarbonate and collect residue via HEPA-filtered vacuum systems.
  • First Aid : For eye exposure, irrigate with saline for 15 minutes; for skin contact, wash with soap and water for 10 minutes .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. IR) for structural confirmation?

  • Methodological Answer :

  • Comparative Peak Assignment : Cross-reference NMR carbonyl signals (δ 210–220 ppm in ¹³C) with IR absorption bands (1700–1750 cm⁻¹ for ketones).
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex matrices.
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/water (70:30) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.